Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate
Description
Historical Context and Discovery
This compound was first documented in chemical databases in the early 2010s, with its PubChem entry (CID 60980325) created in 2012. While its exact synthetic origin remains unspecified, its structural analogs, such as nipecotic acid esters, have been studied since the late 20th century for their anticonvulsant properties. The compound’s emergence aligns with increased interest in piperidine derivatives for modulating neurotransmitter systems, particularly GABAergic pathways. Its synthesis likely involves nucleophilic substitution or palladium-catalyzed coupling, as seen in related nitrophenylpiperidine derivatives.
Relevance in Contemporary Chemical Research
In modern research, this compound is valued for its dual functional groups: the nitroaromatic moiety, which participates in electron-deficient reactions, and the ester group, which enhances bioavailability compared to carboxylic acids. Recent studies highlight its role as a building block in synthesizing GABA reuptake inhibitors, with structural parallels to anticonvulsants like m-nitrophenyl-3-piperidinecarboxylate (MNPC). Additionally, its nitro group facilitates reduction reactions, enabling derivatization into amines for further pharmacological exploration.
Overview of Structural Features and Nomenclature
The IUPAC name, This compound, reflects its core structure:
Key structural data :
The nitro group at the para position of the phenyl ring creates strong electron-withdrawing effects, influencing reactivity in electrophilic substitution and reduction reactions. The ester group enhances lipophilicity, potentially improving blood-brain barrier penetration in pharmacological contexts.
Scope and Objectives of the Research
Current research objectives focus on:
- Synthetic Optimization : Developing efficient routes for large-scale production, leveraging palladium catalysis or microwave-assisted techniques.
- Pharmacological Profiling : Evaluating GABA uptake inhibition efficacy using in vitro models, building on findings from related nipecotic acid esters.
- Structure-Activity Relationships (SAR) : Modifying the nitro, methyl, and ester groups to enhance target affinity and metabolic stability.
- Derivatization Potential : Exploring reductions of the nitro group to amines for subsequent coupling reactions.
This compound’s versatility positions it as a critical intermediate in CNS drug discovery and organic synthesis methodologies.
Properties
IUPAC Name |
ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(18)12-5-4-8-16(10-12)13-6-7-14(17(19)20)11(2)9-13/h6-7,9,12H,3-5,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHROBXQPLABAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 264.28 g/mol. The compound features a piperidine ring substituted with a 3-methyl-4-nitrophenyl group and an ethyl ester at the carboxylic acid position, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to influence several biochemical pathways, which can lead to therapeutic effects in various conditions:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes, potentially modulating pathways related to pain and inflammation.
- Receptor Interaction : Its structure suggests possible interactions with neurotransmitter receptors, which could influence central nervous system activities.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. In studies evaluating various piperidine derivatives:
- Antibacterial Effects : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | <0.025 |
| E. coli | <0.025 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been explored in various models:
- In Vivo Studies : In animal models of inflammation, such as those induced by carrageenan or lipopolysaccharides (LPS), the compound has shown promise in reducing inflammatory markers like TNF-α and IL-6, suggesting a modulatory effect on the immune response .
Analgesic Properties
The analgesic effects of related compounds have also been documented:
- Pain Models : In studies involving chronic pain models, piperidine derivatives have exhibited significant pain-relieving properties, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) in some cases .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Inflammation-Induced Pain : A study demonstrated that the compound significantly reduced pain scores in rat models of arthritis, indicating its potential as an analgesic agent .
- Antimicrobial Efficacy : Another investigation into the antimicrobial properties found that derivatives similar to this compound effectively inhibited bacterial growth in vitro, supporting its use in treating infections .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate is primarily investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Antipsychotic Properties
Research has shown that piperidine derivatives can exhibit antipsychotic effects. For instance, compounds structurally related to this compound have been studied for their ability to modulate neurotransmitter systems, particularly dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .
Pain Management
Piperidine derivatives have also been explored for their analgesic properties. This compound may serve as a precursor in synthesizing more complex analgesics targeting pain pathways in the central nervous system .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical reactions, including acylation and alkylation processes. This compound serves as a versatile building block for developing other biologically active piperidine derivatives.
Synthetic Pathways
| Synthetic Method | Description | Yield |
|---|---|---|
| Acylation | Reaction with acetic anhydride to introduce acyl groups | High |
| Alkylation | Alkyl halides used to modify the piperidine nitrogen | Moderate |
These methods highlight the compound's utility in synthetic organic chemistry, providing pathways to generate more complex structures with potential therapeutic effects.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound and its derivatives.
Study on Antidepressant Effects
A notable study investigated the antidepressant-like effects of piperidine derivatives, including this compound. The findings suggested that these compounds could enhance serotonergic and noradrenergic neurotransmission, providing a basis for further research into their use as antidepressants .
Analgesic Activity Evaluation
Another research effort focused on evaluating the analgesic activity of piperidine derivatives in animal models of pain. The study found that certain derivatives exhibited significant pain-relieving effects comparable to established analgesics, indicating the potential of this compound as a lead compound for new pain management therapies .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The substituents on the aryl group significantly modulate the compound’s electronic profile and biological interactions. Key analogs include:
Impact of Substituents :
- Sulfonyl vs. Nitro : Sulfonyl groups (as in ) are less polar but still electron-withdrawing, often improving metabolic stability compared to nitro groups, which may be prone to reduction in vivo.
- Hydroxyl Group : The 3-hydroxy-4-nitro analog introduces hydrogen-bonding capability, likely improving aqueous solubility but reducing membrane permeability.
Piperidine Ring Modifications
The position of the carboxylate ester on the piperidine ring and additional substituents influence conformational flexibility and binding interactions:
- 3-Carboxylate vs. 4-Carboxylate : The target compound’s 3-carboxylate group may adopt a different spatial orientation compared to 4-carboxylate derivatives (e.g., ), affecting interactions with chiral binding pockets.
- Heterocyclic Additions : Derivatives like Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate incorporate fused or appended heterocycles, expanding π-stacking capabilities but increasing steric bulk.
Preparation Methods
N-Arylation of Piperidine Derivatives
A common method involves the nucleophilic substitution or palladium-catalyzed cross-coupling between a piperidine derivative and an aryl halide bearing the 3-methyl-4-nitro substituent.
-
- Piperidine-3-carboxylate ethyl ester (or its protected form)
- 3-methyl-4-nitrobromobenzene or 3-methyl-4-nitrochlorobenzene
- Palladium catalyst (e.g., Pd(PPh3)4) or copper catalyst for Ullmann-type coupling
- Base such as potassium carbonate or cesium carbonate
- Solvent: Dimethylformamide (DMF) or toluene
- Temperature: 80–120 °C
- Reaction time: 12–24 hours
Mechanism : The palladium-catalyzed Buchwald-Hartwig amination facilitates the coupling of the piperidine nitrogen with the aryl halide, forming the N-aryl piperidine intermediate.
Yields : Reported yields range from 50% to 75% depending on catalyst and conditions.
Esterification at the 3-Position of Piperidine
The carboxylate group at the 3-position is introduced either by direct esterification of the corresponding carboxylic acid or by using ethyl 3-piperidinecarboxylate as a starting material.
Methods :
- Acid chloride or anhydride formation followed by reaction with ethanol
- Fischer esterification using ethanol and acid catalyst (e.g., sulfuric acid)
- Transesterification from methyl or other esters under acidic or basic catalysis
-
- Reflux in ethanol with catalytic acid for 4–8 hours
- Purification by extraction and recrystallization
Yields : Esterification yields are generally high (>80%) with proper reaction control.
Alternative Synthetic Routes
Microwave-Assisted Synthesis :
Microwave irradiation has been employed to accelerate the coupling reactions, reducing reaction times to minutes and improving yields.Chiral Synthesis Methods :
For enantiomerically pure compounds, asymmetric synthesis of the piperidine ring or resolution methods have been described in patent literature, involving chiral catalysts or intermediates.
- Data Table: Summary of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| N-Arylation | Pd-catalyzed Buchwald-Hartwig | Piperidine ester + 3-methyl-4-nitrobromobenzene, Pd catalyst, K2CO3, DMF, 100 °C, 18 h | 50–75 | Requires inert atmosphere, careful catalyst choice |
| Esterification | Fischer esterification | Piperidine-3-carboxylic acid + EtOH, H2SO4 catalyst, reflux 6 h | >80 | Purification by recrystallization |
| Microwave-assisted N-Arylation | Pd or Cu catalysis under microwave | Similar reagents, microwave irradiation, 10–30 min | 60–80 | Faster reaction, improved yield |
| Chiral synthesis (patent) | Asymmetric synthesis | Chiral catalysts or intermediates, multi-step | Variable | For enantiomerically pure target |
The palladium-catalyzed N-arylation is the most reliable and widely used method for attaching the 3-methyl-4-nitrophenyl group to the piperidine nitrogen. Optimization of catalyst loading, base, and solvent is critical for maximizing yield and minimizing side reactions.
Microwave-assisted protocols offer significant time savings and often improve yields, making them attractive for scale-up and rapid synthesis.
Esterification is straightforward but requires careful control of reaction conditions to avoid hydrolysis or transesterification side products.
Chiral synthesis methods are less commonly reported for this specific compound but are important for pharmaceutical applications where stereochemistry affects biological activity.
The preparation of Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate is best achieved through palladium-catalyzed N-arylation of a piperidine-3-carboxylate ester with a 3-methyl-4-nitroaryl halide, followed by purification. Microwave-assisted synthesis enhances efficiency. Esterification is generally performed prior to or after N-arylation depending on the synthetic route. Chiral synthesis methods are available but require more complex procedures. The combination of these methods provides a robust toolkit for the synthesis of this compound with good yields and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nucleophilic substitution or coupling reactions using ethyl nipecotate derivatives and 3-methyl-4-nitrophenyl halides. Optimize solvent polarity (e.g., DMF for high dielectric constant), temperature (80–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane. Validate purity via NMR (¹H/¹³C) and HRMS .
- Key Variables : Solvent choice affects reaction kinetics; protic solvents may hinder nucleophilic attack. Catalyst loading (e.g., iodide salts like NaI) can accelerate halide displacement .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Methodology : Use ¹H NMR to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm for esters). IR confirms C=O stretches (~1720 cm⁻¹). For contradictions (e.g., unexpected splitting in NMR), compare with computational simulations (DFT) or re-isolate intermediates to rule out impurities .
- Troubleshooting : Overlapping signals may require COSY or NOESY for resolution. HRMS ensures molecular ion consistency .
Q. How do reaction conditions influence the stereochemical outcome of the piperidine ring?
- Methodology : Control ring conformation via steric hindrance (e.g., bulky substituents at C-3) or chiral catalysts. For example, enantiopure ethyl nipecotate derivatives can induce axial chirality. Analyze via X-ray crystallography (SHELX refinement) or chiral HPLC .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data (e.g., XRD vs. NMR) be resolved?
- Methodology : Perform conformational analysis using DFT (B3LYP/6-31G* level) to predict stable conformers. Compare with XRD-derived torsion angles. If discrepancies persist (e.g., equatorial vs. axial nitro group), consider dynamic effects (e.g., ring puckering in solution) via VT-NMR or MD simulations .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives against biological targets?
- Methodology : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups at the 4-nitrophenyl position). Test in vitro bioactivity (e.g., antimicrobial assays using MIC determination). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., bacterial enzymes) .
Q. How can crystallographic data refine synthetic pathways for enantiomerically pure derivatives?
- Methodology : Co-crystallize intermediates with chiral resolving agents (e.g., tartaric acid). Use SHELXL to refine asymmetric units and assign absolute configuration. Apply circular dichroism (CD) to validate enantiopurity in solution .
Q. What analytical approaches are recommended for pharmacokinetic profiling, including metabolic stability and toxicity?
- Methodology : Use LC-MS/MS to monitor hepatic microsomal stability (e.g., rat liver microsomes). Quantify CYP450 inhibition via fluorometric assays. For toxicity, employ cell viability assays (MTT) and ROS detection in primary hepatocytes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
